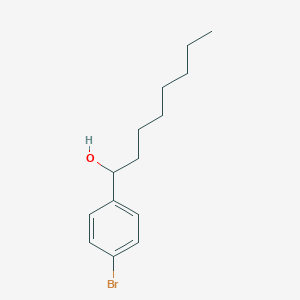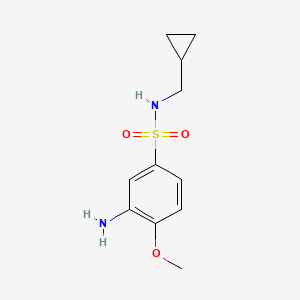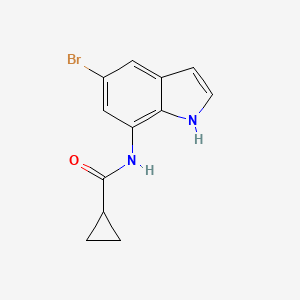
N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide: is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide typically involves the bromination of an indole precursor followed by the introduction of the cyclopropanecarboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclopropanecarboxamide group can be introduced through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions: N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or THF (tetrahydrofuran).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl structures.
科学研究应用
Chemistry: N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide is used as a building block in organic synthesis to create more complex molecules
Biology: Indole derivatives, including this compound, have shown potential in biological research due to their ability to interact with biological targets. They are studied for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential therapeutic applications are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用机制
The mechanism of action of N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropanecarboxamide group may enhance the compound’s binding affinity and selectivity for certain targets. Further research is needed to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
Indole-3-carboxamide: An indole derivative with a carboxamide group at the 3-position.
Cyclopropanecarboxamide: A compound with a cyclopropanecarboxamide group but lacking the indole moiety.
Uniqueness: N-(5-Bromo-1H-indol-7-yl)cyclopropanecarboxamide is unique due to the combination of the brominated indole and cyclopropanecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole derivatives or cyclopropanecarboxamide compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
属性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
N-(5-bromo-1H-indol-7-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-9-5-8-3-4-14-11(8)10(6-9)15-12(16)7-1-2-7/h3-7,14H,1-2H2,(H,15,16) |
InChI 键 |
ILOXXDPXWGSVAL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=C3C(=CC(=C2)Br)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


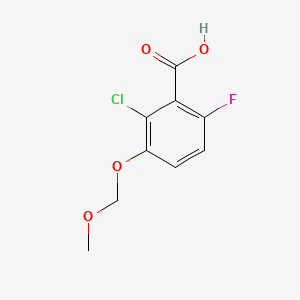

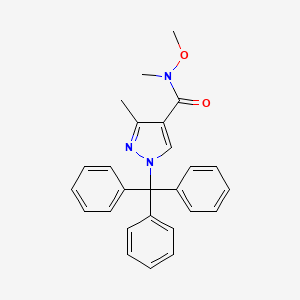

![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
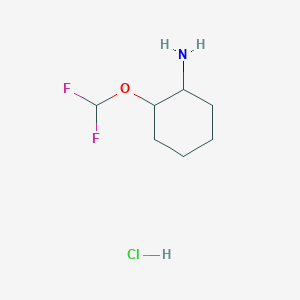
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
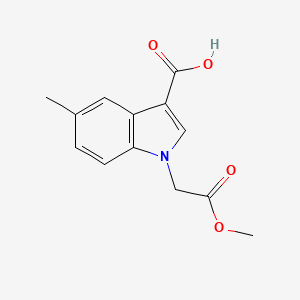
![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)

